Cyclopropane, tris(methylene)-
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Overview
Description
Cyclopropane, tris(methylene)-, also known as tris(methylidene)cyclopropane, is an organic compound with the molecular formula C₆H₆. It is a derivative of cyclopropane where three methylene groups are attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane, tris(methylene)- can be achieved through several methods. One common approach involves the intramolecular cyclization of methallyl chloride using a strong base such as sodium amide or sodium tert-butoxide . Another method includes the use of hydrogen-borrowing catalysis, where α-cyclopropyl ketones are formed via hydrogen borrowing alkylation followed by intramolecular displacement .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves carbene-based strategies. Traditional methods include the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to form cyclopropanes . Other methods involve the use of diazo-derived carbenoids and intramolecular nucleophilic displacement reactions .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, tris(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives with different substituents.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl alcohols, cyclopropyl halides, and various cyclopropyl-substituted compounds .
Scientific Research Applications
Cyclopropane, tris(methylene)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropane, tris(methylene)- involves the formation of highly strained cyclopropane rings, which can undergo various chemical transformations. The compound can act as a precursor to carbenes, which are highly reactive intermediates that participate in cyclopropanation reactions . These reactions proceed through a concerted transition state, leading to the formation of cyclopropane rings with specific stereochemistry .
Comparison with Similar Compounds
Cyclopropane: The parent compound with the molecular formula C₃H₆, consisting of three methylene groups forming a triangular ring.
Methylenecyclopropane: A derivative where one methylene group is attached to the cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain properties.
Uniqueness: Cyclopropane, tris(methylene)- is unique due to its three methylene substituents, which introduce additional strain and reactivity compared to other cyclopropane derivatives. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .
Properties
CAS No. |
3227-90-5 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
1,2,3-trimethylidenecyclopropane |
InChI |
InChI=1S/C6H6/c1-4-5(2)6(4)3/h1-3H2 |
InChI Key |
UPWZWQGQRNPKTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=C)C1=C |
Origin of Product |
United States |
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